molecular formula C18H14FN3O2S B2416553 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 459861-17-7

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2416553
CAS No.: 459861-17-7
M. Wt: 355.39
InChI Key: QNJNYZKTPXNKOT-UHFFFAOYSA-N
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Description

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a fluorophenyl group, and an indolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide or sulfonate ester.

    Indolinyl Group Attachment: The indolinyl group can be attached through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, or catalytic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Material Science: Its properties may be useful in the development of new materials with specific electronic or photonic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Interaction with Biomolecules: The compound can form non-covalent interactions with proteins, nucleic acids, or lipids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and interactions.

    2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone: The presence of a methyl group can influence the compound’s steric and electronic characteristics.

Uniqueness

The presence of the fluorophenyl group in 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone imparts unique electronic properties and reactivity, making it distinct from its analogs. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-14-7-5-13(6-8-14)17-20-21-18(24-17)25-11-16(23)22-10-9-12-3-1-2-4-15(12)22/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJNYZKTPXNKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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